molecular formula C22H35NO B12797720 Atisine, N-dehydroxydihydro- CAS No. 1634-83-9

Atisine, N-dehydroxydihydro-

Cat. No.: B12797720
CAS No.: 1634-83-9
M. Wt: 329.5 g/mol
InChI Key: AHLMTXKXKINJFW-UHFFFAOYSA-N
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Description

Atisine, N-dehydroxydihydro- is a diterpenoid alkaloid primarily found in plants of the Aconitum genus. It belongs to the C20-diterpenoid alkaloid class, which is known for its complex polycyclic structures and significant biological activities. These compounds have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antiarrhythmic effects .

Chemical Reactions Analysis

Types of Reactions

Atisine, N-dehydroxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl and amino groups .

Common Reagents and Conditions

Common reagents used in the chemical reactions of atisine, N-dehydroxydihydro- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from the chemical reactions of atisine, N-dehydroxydihydro- include various oxidized and reduced derivatives. These products often retain the core diterpenoid structure but exhibit different functional groups, which can alter their biological activities .

Properties

CAS No.

1634-83-9

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

IUPAC Name

13-ethyl-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-6-ol

InChI

InChI=1S/C22H35NO/c1-4-23-13-20(3)8-5-9-22(14-23)17(20)7-11-21-10-6-16(12-18(21)22)15(2)19(21)24/h16-19,24H,2,4-14H2,1,3H3

InChI Key

AHLMTXKXKINJFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCCC3(C1)C2CCC45C3CC(CC4)C(=C)C5O)C

Origin of Product

United States

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